1-[4-(Hexadecyloxy)phenyl]ethanone
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Overview
Description
1-[4-(Hexadecyloxy)phenyl]ethanone is a chemical compound with the molecular formula C24H40O2 It is known for its unique structure, which includes a phenyl ring substituted with a hexadecyloxy group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Hexadecyloxy)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Hexadecyloxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(Hexadecyloxy)phenyl]ethanone has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Hexadecyloxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s ethanone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hexadecyloxy group can interact with lipid membranes, affecting membrane fluidity and function. These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
1-[4-(Hexadecyloxy)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(Decyloxy)phenyl]ethanone: Similar structure but with a shorter alkyl chain.
1-[4-(Methoxy)phenyl]ethanone: Similar structure but with a methoxy group instead of a hexadecyloxy group.
1-[4-(Phenylmethoxy)phenyl]ethanone: Similar structure but with a phenylmethoxy group.
The uniqueness of this compound lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
17788-58-8 |
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Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
1-(4-hexadecoxyphenyl)ethanone |
InChI |
InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-24-19-17-23(18-20-24)22(2)25/h17-20H,3-16,21H2,1-2H3 |
InChI Key |
WSXOFNJPZMEVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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